molecular formula C14H13F5N2O3 B11127537 1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide

1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide

Cat. No.: B11127537
M. Wt: 352.26 g/mol
InChI Key: RNEYTJTYDQRTJV-UHFFFAOYSA-N
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Description

1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide is a synthetic compound that features a piperidine ring substituted with a pentafluorophenoxyacetyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Pentafluorophenoxyacetyl Intermediate: This step involves the reaction of pentafluorophenol with an acylating agent such as acetyl chloride to form pentafluorophenoxyacetyl chloride.

    Acylation of Piperidine: The pentafluorophenoxyacetyl chloride is then reacted with piperidine-4-carboxamide under basic conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.

Major Products:

    Substitution Reactions: Substituted derivatives of the original compound.

    Hydrolysis: Pentafluorophenoxyacetic acid and piperidine-4-carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: The pentafluorophenoxy group imparts unique electronic properties, making the compound useful in developing advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe or tool in studying biological pathways and mechanisms, particularly those involving piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to and modulating the activity of specific enzymes or receptors. The pentafluorophenoxy group can enhance binding affinity and specificity due to its electronic properties, while the piperidine ring can interact with various biological targets.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and its substituted derivatives.

    Pentafluorophenoxy Compounds: Compounds containing the pentafluorophenoxy group, such as pentafluorophenoxyacetic acid.

Uniqueness: 1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide is unique due to the combination of the pentafluorophenoxy group and the piperidine ring. This combination imparts distinct electronic and steric properties, making the compound valuable in various applications where these properties are advantageous.

Properties

Molecular Formula

C14H13F5N2O3

Molecular Weight

352.26 g/mol

IUPAC Name

1-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H13F5N2O3/c15-8-9(16)11(18)13(12(19)10(8)17)24-5-7(22)21-3-1-6(2-4-21)14(20)23/h6H,1-5H2,(H2,20,23)

InChI Key

RNEYTJTYDQRTJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)COC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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